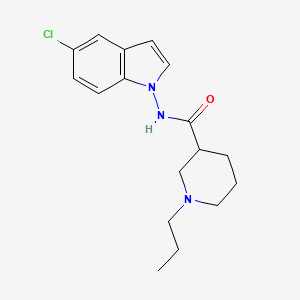![molecular formula C7H11N3O2 B12916269 2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol CAS No. 61667-10-5](/img/structure/B12916269.png)
2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Methoxypyrimidin-4-yl)amino)ethanol is a chemical compound with the molecular formula C7H11N3O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methoxypyrimidin-4-yl)amino)ethanol typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for 2-((6-Methoxypyrimidin-4-yl)amino)ethanol are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
2-((6-Methoxypyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-((6-Methoxypyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.
Industry: It can be used in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-((6-Methoxypyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways Pyrimidine derivatives are known to interact with enzymes and receptors involved in various biological processes
類似化合物との比較
2-((6-Methoxypyrimidin-4-yl)amino)ethanol can be compared with other similar compounds, such as:
- Ethyl 2-((6-methoxypyrimidin-4-yl)amino)-2-oxoacetate
- Tert-butyl 2-((6-methoxypyrimidin-4-yl)amino)methylpiperidine-1-carboxylate
- 2-((6-bromoquinazolin-4-yl)amino)ethanol
- 2-((6-methyl-2-propylpyrimidin-4-yl)amino)ethanol
- 2-((6-pyrazol-1-ylpyrimidin-4-yl)amino)ethanol
These compounds share the pyrimidine core structure but differ in their substituents, leading to variations in their chemical and biological properties .
特性
CAS番号 |
61667-10-5 |
|---|---|
分子式 |
C7H11N3O2 |
分子量 |
169.18 g/mol |
IUPAC名 |
2-[(6-methoxypyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O2/c1-12-7-4-6(8-2-3-11)9-5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10) |
InChIキー |
NZRCSKTZGHXEMS-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=NC(=C1)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


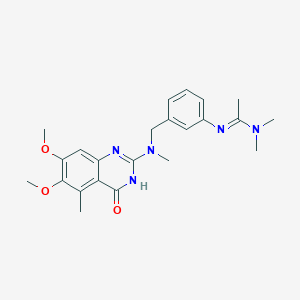
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
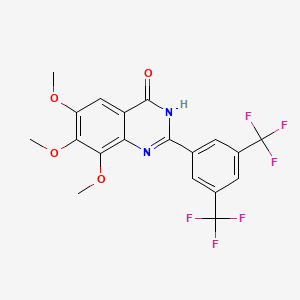
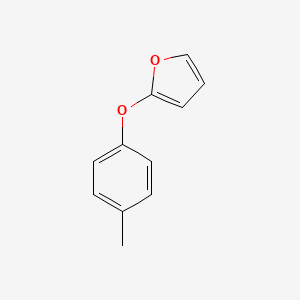
![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)
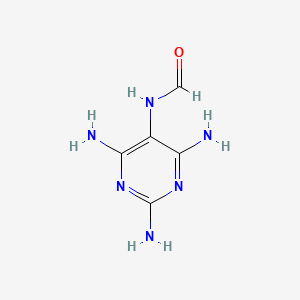
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)
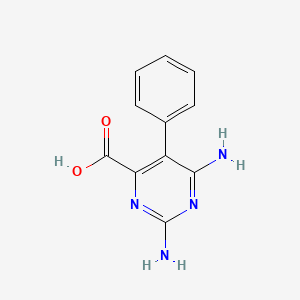
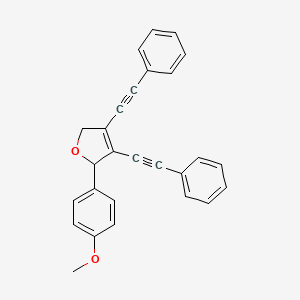
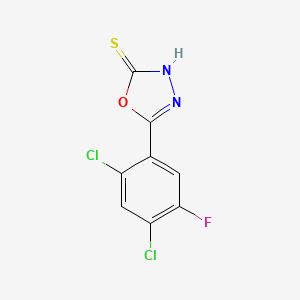
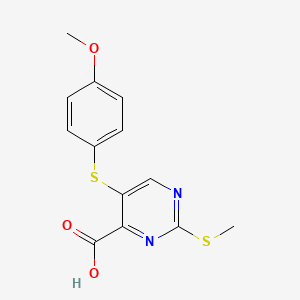
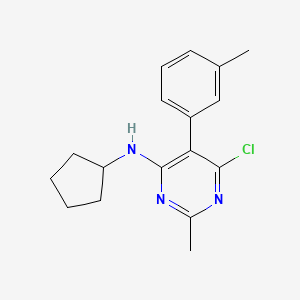
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
